

3-(2-Oxo-acetyl)-benzonitrile chemical properties and structure

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Compound of Interest

Compound Name: 3-(2-Oxo-acetyl)-benzonitrile

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An In-depth Technical Guide to 3-(2-Oxo-acetyl)-benzonitrile

This technical guide provides a comprehensive overview of the chemical properties, structure, and plausible synthesis of **3-(2-Oxo-acetyl)-benzonitrile**. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information for laboratory use and further research.

Chemical Structure and Properties

3-(2-Oxo-acetyl)-benzonitrile, with the CAS number 105802-54-8, is an aromatic compound featuring both a nitrile and a glyoxal (a 1,2-dicarbonyl) functional group.^[1] This unique combination of reactive moieties makes it a potentially valuable building block in organic synthesis.

Table 1: Chemical Identifiers and Molecular Properties

Property	Value	Source
CAS Number	105802-54-8	[1]
Molecular Formula	C ₉ H ₅ NO ₂	[2]
Molecular Weight	159.14 g/mol	[1]
IUPAC Name	3-(2-oxoacetyl)benzonitrile	[2]
InChI	InChI=1S/C9H5NO2/c10-5-7-2-1-3-8(4-7)9(12)6-11/h1-4,6H	[2]
InChIKey	MIDYVQQFZPPTDV-UHFFFAOYSA-N	[1][2]
Canonical SMILES	C1=CC(=CC(=C1)C(=O)C=O)C#N	[2]

Table 2: Predicted Physical Properties

Note: Experimental data for the following properties are not readily available. The values below are predicted or estimated based on the compound's structure and data from similar compounds.

Property	Predicted Value
Melting Point	Not available
Boiling Point	Not available
Solubility	Likely soluble in organic solvents like dichloromethane, ethyl acetate, and acetone.

Spectroscopic and Analytical Data

While experimental spectra for **3-(2-Oxo-acetyl)-benzonitrile** are not widely published, the following section details the expected spectroscopic characteristics based on its structure and provides experimental data for its likely precursor, 3-acetylbenzonitrile, for reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected ^1H NMR of **3-(2-Oxo-acetyl)-benzonitrile**:

- Aromatic Protons: Multiple signals in the aromatic region (approx. 7.5-8.5 ppm).
- Aldehydic Proton: A singlet in the downfield region (approx. 9-10 ppm).

Expected ^{13}C NMR of **3-(2-Oxo-acetyl)-benzonitrile**:

- Nitrile Carbon: A signal around 118 ppm.
- Aromatic Carbons: Multiple signals in the aromatic region (approx. 129-140 ppm).
- Carbonyl Carbons: Two signals in the downfield region corresponding to the ketone and aldehyde carbonyls (approx. 180-200 ppm).

Reference ^1H and ^{13}C NMR data for 3-methylbenzonitrile (a related compound):

- ^1H NMR (400 MHz, CDCl_3 , ppm): δ 2.53 (s, 3H), 7.27 (t, $J = 8.0\text{Hz}$, 1H), 7.31 (t, $J = 8.0\text{Hz}$, 1H), 7.48 (t, $J = 8.0\text{Hz}$, 1H), 7.57 (t, $J = 8.0\text{Hz}$, 1H).
- ^{13}C NMR (100 MHz, CDCl_3 , ppm): δ 20.2, 112.4, 117.9, 126.0, 130.0, 132.2, 132.4, 141.6.

Infrared (IR) Spectroscopy

Expected IR of **3-(2-Oxo-acetyl)-benzonitrile**:

- Nitrile ($\text{C}\equiv\text{N}$) stretch: A sharp absorption band around 2230 cm^{-1} .
- Carbonyl ($\text{C}=\text{O}$) stretches: Two distinct absorption bands in the region of $1680\text{-}1720\text{ cm}^{-1}$ for the ketone and aldehyde.
- Aromatic C-H stretch: Above 3000 cm^{-1} .
- Aldehydic C-H stretch: Two weak bands around 2720 and 2820 cm^{-1} .

Reference IR data for 3-Acetylbenzonitrile:

- A gas-phase IR spectrum is available from the NIST/EPA Gas-Phase Infrared Database.[\[3\]](#)

Mass Spectrometry (MS)

Expected MS of **3-(2-Oxo-acetyl)-benzonitrile**:

- Molecular Ion (M^+): A peak at $m/z = 159.0320$, corresponding to the molecular weight of the compound.
- Fragmentation: Expect to see fragments corresponding to the loss of CO ($m/z = 131$) and the cyano group ($m/z = 133$).

Reference MS data for 3-Acetylbenzonitrile:

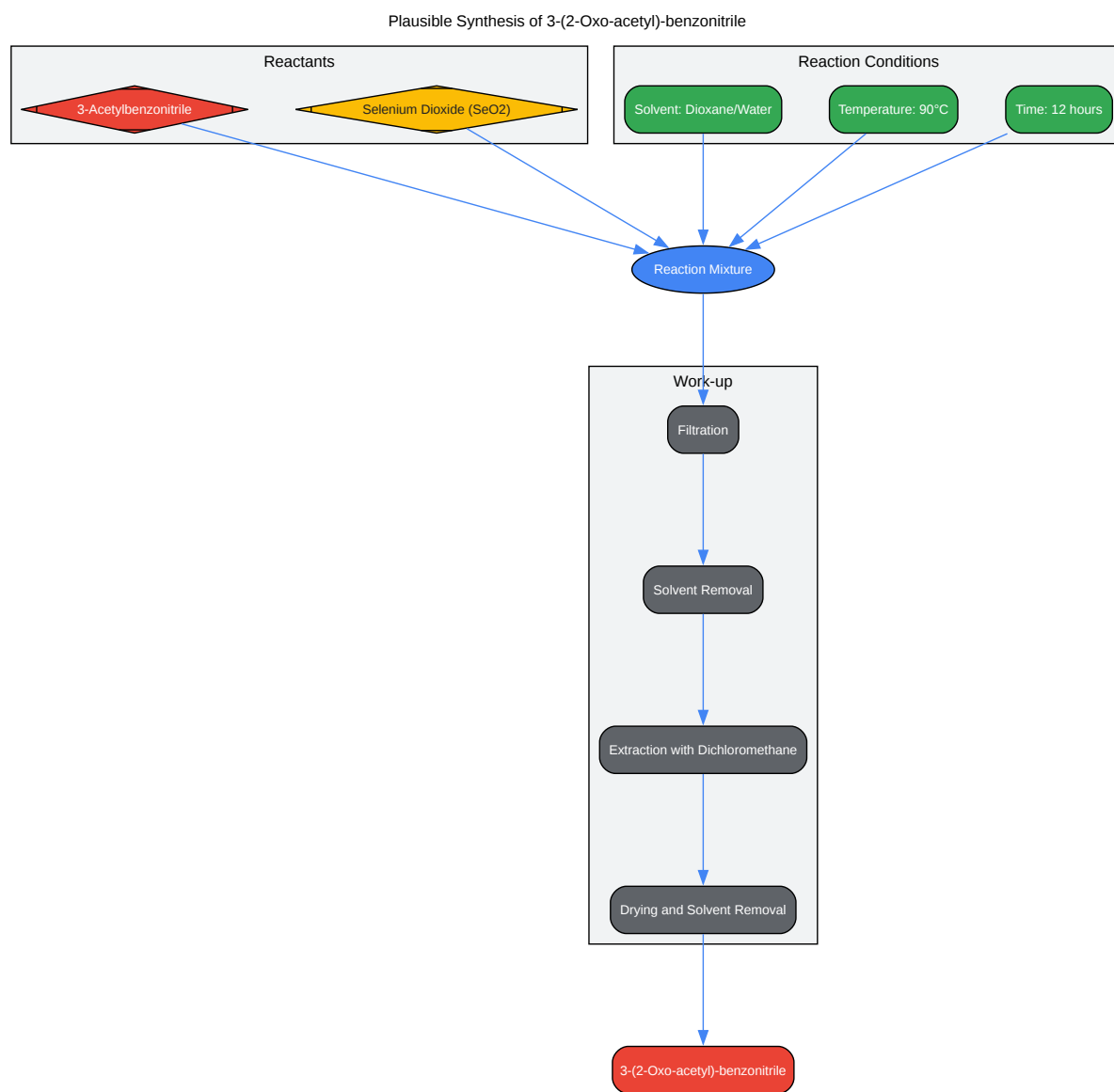
- The NIST Mass Spectrometry Data Center provides a mass spectrum for 3-acetylbenzonitrile, showing a molecular ion peak at $m/z = 145$.[\[3\]](#)

Experimental Protocols

Plausible Synthesis of **3-(2-Oxo-acetyl)-benzonitrile**

A plausible method for the synthesis of **3-(2-Oxo-acetyl)-benzonitrile** is the oxidation of 3-acetylbenzonitrile, based on the established synthesis of its isomer, 4-(2-oxoacetyl)-benzonitrile.

Reaction Scheme:



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Caption: Plausible synthesis workflow for **3-(2-Oxo-acetyl)-benzonitrile**.

Detailed Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add selenium dioxide (1.1 equivalents) to a mixture of dioxane and water (e.g., 10:1 v/v).
- **Dissolution:** Stir the mixture at approximately 50°C until the selenium dioxide has completely dissolved.
- **Addition of Starting Material:** Add 3-acetylbenzonitrile (1 equivalent) to the reaction mixture.
- **Reaction:** Heat the mixture to 90°C and maintain this temperature with stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:**
 - Upon completion, filter the warm solution to remove any solid byproducts.
 - Remove the solvent from the filtrate under reduced pressure.
 - Dissolve the resulting residue in dichloromethane and wash with water.
 - Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, and remove the solvent under reduced pressure to yield the crude product.
- **Purification:** The crude **3-(2-Oxo-acetyl)-benzonitrile** can be further purified by column chromatography on silica gel.

Reactivity and Potential Applications

3-(2-Oxo-acetyl)-benzonitrile is an aryl glyoxal, a class of compounds known for their versatile reactivity due to the presence of two adjacent carbonyl groups.^{[4][5]} The electron-withdrawing nature of the ketone group enhances the reactivity of the adjacent aldehyde.^[4] This bifunctional nature makes it a valuable intermediate in the synthesis of various heterocyclic compounds.^{[1][4][5]}

Potential applications include:

- **Heterocyclic Synthesis:** Aryl glyoxals are key building blocks in multicomponent reactions for the synthesis of furans, pyrans, and other oxygen-containing heterocycles.[4][5]
- **Chemical Biology:** The dicarbonyl moiety can react with arginine residues in proteins, suggesting its potential use as a chemical probe for protein labeling and cross-linking.[2]
- **Medicinal Chemistry:** The structural motifs present in **3-(2-Oxo-acetyl)-benzonitrile** are found in various bioactive molecules, making it an interesting starting point for the development of new therapeutic agents.

Safety and Handling

- **General Precautions:** Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- **Reactivity Hazards:** As an aldehyde, it may be susceptible to oxidation.
- **Storage:** Store in a cool, dry place away from incompatible materials such as strong oxidizing and reducing agents.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional chemical expertise. Always consult the relevant Safety Data Sheet (SDS) before handling any chemical.

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